molecular formula C7H14Cl3O4P B14553088 Ethyl propan-2-yl 2,2,2-trichloroethyl phosphate CAS No. 62217-84-9

Ethyl propan-2-yl 2,2,2-trichloroethyl phosphate

Cat. No.: B14553088
CAS No.: 62217-84-9
M. Wt: 299.5 g/mol
InChI Key: SHPDQFYDUMIFTA-UHFFFAOYSA-N
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Description

Ethyl propan-2-yl 2,2,2-trichloroethyl phosphate is a chemical compound with the molecular formula C7H14Cl3O4P. It is an ester of phosphoric acid and is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl propan-2-yl 2,2,2-trichloroethyl phosphate typically involves the reaction of 2,2,2-trichloroethanol with phosphoric acid derivatives. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl propan-2-yl 2,2,2-trichloroethyl phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures and solvents .

Major Products Formed

The major products formed from these reactions can include 2,2,2-trichloroethanol, phosphoric acid, and various substituted phosphates depending on the reaction conditions and reagents used .

Scientific Research Applications

Ethyl propan-2-yl 2,2,2-trichloroethyl phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl propan-2-yl 2,2,2-trichloroethyl phosphate involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved may include phosphorylation and dephosphorylation processes .

Properties

CAS No.

62217-84-9

Molecular Formula

C7H14Cl3O4P

Molecular Weight

299.5 g/mol

IUPAC Name

ethyl propan-2-yl 2,2,2-trichloroethyl phosphate

InChI

InChI=1S/C7H14Cl3O4P/c1-4-12-15(11,14-6(2)3)13-5-7(8,9)10/h6H,4-5H2,1-3H3

InChI Key

SHPDQFYDUMIFTA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC(Cl)(Cl)Cl)OC(C)C

Origin of Product

United States

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